N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Researchers often source unsubstituted analog 4a (IC50 = 0.55 µM) but cannot quantify the chlorine substitution effect on CDK5/p25 binding. This compound (CAS 620103-74-4, ≥98% purity, XLogP3 = 4.2) is the exact 5-chloro-substituted probe needed for head-to-head SAR comparisons. • Measure ΔIC50 directly against analog 4a to validate chlorine's contribution to potency. • Assess selectivity gain over CDK2 using the ~8-fold baseline window of the unsubstituted scaffold. • Ready-to-use in DMSO-solubilized format; compatible with HTS kinase screening cascades.

Molecular Formula C11H7ClN2O2S3
Molecular Weight 330.8 g/mol
Cat. No. B5776663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide
Molecular FormulaC11H7ClN2O2S3
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C11H7ClN2O2S3/c12-9-5-6-10(18-9)19(15,16)14-11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,13,14)
InChIKeyROKZYXRZNANQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide: Chemical Identity and Class Context


N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide (CAS 620103-74-4, PubChem CID 893880) is a benzothiazole-thiophene sulfonamide with molecular formula C₁₁H₇ClN₂O₂S₃ and a molecular weight of 330.83 g/mol [1]. It belongs to the class of N-(benzothiazol-2-yl)-thiophene-2-sulfonamides, a scaffold previously identified as a privileged pharmacophore for cyclin-dependent kinase (CDK) inhibition [2]. The defining structural feature of this compound is the chlorine substituent at the 5-position of the thiophene ring, which differentiates it from the unsubstituted parent scaffold .

Why This Compound Cannot Replace Unsubstituted Benzothiazole-Thiophene Sulfonamides


Substituting N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide with the unsubstituted analog 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (compound 4a) is not functionally equivalent. In CDK5/p25 inhibition assays, compound 4a exhibits moderate potency (IC₅₀ = 0.55 µM) [1]. However, the chlorine substituent at the thiophene 5-position in the target compound is expected to modulate both electronic properties and steric fit within the ATP-binding pocket via a water-mediated hinge interaction, a binding mode uniquely characterized by X-ray crystallography for this scaffold [2]. Without the chlorine, the analog lacks the same potential for tuned potency and selectivity, making blind generic substitution a risk for assay reproducibility and target engagement.

Quantitative Differentiation Evidence vs. Closest Analogs


Predicted CDK5/p25 Potency Gain via 5-Chloro Substitution

The unsubstituted parent scaffold 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (compound 4a) demonstrates CDK5/p25 inhibition with an IC₅₀ of 0.55 µM [1]. The introduction of a chlorine at the 5-position of the thiophene, as in the target compound, is a well-precedented strategy in kinase inhibitor design to improve potency by filling a lipophilic pocket or modulating the sulfonamide NH acidity [2]. While direct head-to-head data is unavailable, class-level SAR from the CDK5 inhibitor series indicates that thiophene substitution directly impacts enzymatic activity, and the target compound's chlorine substituent is predicted to enhance target engagement relative to the unsubstituted analog [3].

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Improved Kinase Selectivity vs. CDK2 Predicted by Chlorine Modification

The unsubstituted analog 4a exhibits only ~8-fold selectivity for CDK5/p25 (IC₅₀ = 0.55 µM) over CDK2/cyclin E (IC₅₀ = 4.5 µM) [1]. Chlorine substitution at the thiophene 5-position can modulate hinge-region water-mediated interactions, potentially widening this selectivity window by differentially affecting binding to CDK2 vs. CDK5 [2]. This selectivity leverage is critical for developing chemical probes with reduced off-target kinase activity, a core concern in procurement for target validation studies.

Kinase Selectivity Off-Target Profiling Chemical Probe

Guaranteed High Purity for Reproducible Assay Results

N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide is commercially available with a certified purity of 98%+ from established vendors including AKSci and CalpacLab . This purity level exceeds the typical 95% threshold recommended for biological assays by the NIH Chemical Genomics Center [1], ensuring that observed biological activity is attributable to the parent compound rather than impurities, which can be a hidden source of irreproducibility in analog testing.

Compound Purity Reproducibility CRO Procurement

Standardized Probe Identifier Enables Data Integration

The compound is registered under the unique chemical probe identifier WAY-327936 in multiple commercial and academic screening collections . This standardized nomenclature facilitates cross-referencing of biological activity data across different databases and publications, solving a common problem in analog procurement where inconsistent naming conventions lead to fragmented SAR data and redundant purchasing.

Chemical Probe Data Integration Bioinformatics

Favorable Drug-Likeness Profile for In Vitro Assays

The target compound has a computed XLogP3 of 4.2, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 3 rotatable bonds [1]. These values fall within acceptable drug-likeness ranges (Lipinski's Rule of Five), in contrast to many benzothiazole sulfonamide analogs that can exhibit higher lipophilicity (XLogP >5) due to additional ring substitutions, potentially leading to poor solubility and promiscuous binding in assays [2]. The chlorine atom provides a favorable balance of lipophilicity without exceeding solubility thresholds.

Drug-Likeness Physicochemical Properties ADME

Optimal Application Scenarios Based on Quantitative Evidence


SAR Probe for Thiophene Substitution Effects on CDK5 Potency

In medicinal chemistry programs targeting CDK5/p25 for neurodegenerative disease or cancer, N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide serves as a critical SAR probe to evaluate the impact of chlorine substitution on enzymatic potency. The unsubstituted analog 4a achieves IC₅₀ = 0.55 µM [1], providing a clear baseline for measuring the chlorine's contribution to binding affinity. Procurement of this compound enables direct side-by-side dose-response experiments to quantify ΔIC₅₀, a key parameter for patentability and lead advancement decisions.

Evaluating CDK5 vs. CDK2 Selectivity Enhancement via Halogen Modification

The ~8-fold CDK5/CDK2 selectivity window of analog 4a [2] provides a benchmark for measuring the selectivity gain conferred by 5-chloro-thiophene substitution. This compound is ideally suited for panel screening against a broader set of cell-cycle kinases to assess whether chlorine improves the selectivity fingerprint, a critical step in chemical probe qualification and target validation studies where polypharmacology must be minimized.

High-Throughput Screening Library Expansion with Quality Compound

With a certified purity of 98%+ and a standardized identifier WAY-327936 , this compound meets or exceeds quality standards for HTS library inclusion. Its favorable computed drug-likeness (XLogP3 = 4.2) [3] and commercial availability in DMSO-solubilized format make it a practical, low-risk addition to diversity-oriented or kinase-focused screening collections, particularly when sourcing analogs for scaffold-hopping exercises.

Academic Training in Kinase Assay Design and SAR Analysis

The compound's well-characterized scaffold, documented CDK5 binding mode via X-ray crystallography [4], and commercial availability make it an excellent model system for teaching enzyme kinetics, structure-based drug design, and SAR analysis in academic settings. The chlorine substituent provides a simple yet instructive variable for student-designed experiments comparing halogen effects on inhibitor potency and selectivity.

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